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Compound of Interest

Compound Name:
(3-Butoxy-4-chlorophenyl)boronic

acid

Cat. No.: B594712 Get Quote

CAS Number: 1256346-36-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Butoxy-4-
chlorophenyl)boronic acid, a versatile building block in organic synthesis with significant

potential in medicinal chemistry. This document details its physicochemical properties,

spectroscopic data, and key applications, with a focus on its role in the synthesis of bioactive

molecules.

Physicochemical and Spectroscopic Data
(3-Butoxy-4-chlorophenyl)boronic acid is a valuable reagent in synthetic chemistry,

particularly in palladium-catalyzed cross-coupling reactions. A summary of its key quantitative

data is presented below.
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Property Value

CAS Number 1256346-36-7

Molecular Formula C₁₀H₁₄BClO₃

Molecular Weight 228.48 g/mol

Appearance Off-white to light yellow solid

Purity Typically ≥95%

Note: Specific physical properties such as melting point, boiling point, and solubility for this

exact compound are not consistently reported in publicly available literature and may vary

between suppliers.

Spectroscopic Data: While specific spectra for (3-Butoxy-4-chlorophenyl)boronic acid are

not readily available in public databases, analogous structures such as 4-chlorophenylboronic

acid exhibit characteristic signals. For instance, in ¹H NMR spectroscopy in DMSO-d₆, aromatic

protons typically appear in the range of 7.4-7.8 ppm, and the boronic acid protons present as a

broad singlet around 8.16 ppm.[1] The butoxy group would be expected to show characteristic

aliphatic signals.

Synthesis
A general and widely applicable method for the synthesis of arylboronic acids involves the

reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate,

followed by acidic hydrolysis.

Conceptual Synthesis Workflow:
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Figure 1: General synthetic workflow for arylboronic acids.

Detailed Experimental Protocol for a Related Arylboronic Acid Synthesis:

The following protocol for the synthesis of 4-chlorophenylboronic acid illustrates the key steps

that would be adapted for the synthesis of (3-Butoxy-4-chlorophenyl)boronic acid.[2][3]

Preparation of the Aryl Diazonium Salt: 4-chloroaniline is reacted with sodium nitrite in the

presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the

corresponding diazonium salt.

Borylation: The diazonium salt solution is then reacted with a boron source, such as

tetrahydroxydiboron, in a suitable solvent like methanol.
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Hydrolysis and Isolation: The reaction mixture is then subjected to acidic workup to hydrolyze

the intermediate boronate ester to the desired boronic acid. The product is typically isolated

by filtration and can be purified by recrystallization.

Applications in Organic Synthesis: The Suzuki-
Miyaura Coupling
(3-Butoxy-4-chlorophenyl)boronic acid is a key substrate in the Suzuki-Miyaura cross-

coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is

fundamental in the synthesis of biaryl compounds, which are common motifs in

pharmaceuticals and functional materials.

General Suzuki-Miyaura Coupling Reaction:
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Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura coupling

reaction.[4][5]

Reaction Setup: To a reaction flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), (3-Butoxy-4-
chlorophenyl)boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5

mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).
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Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, or a

mixture of DMF and water).

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110

°C) and stir for the required time (2-24 hours), monitoring the reaction progress by a suitable

technique (e.g., TLC or GC-MS).

Workup and Purification: After the reaction is complete, cool the mixture to room

temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and

brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter,

and concentrate under reduced pressure. The crude product is then purified by a suitable

method, such as column chromatography on silica gel.

Relevance in Drug Discovery: Targeting
Phosphodiesterase 4 (PDE4)
The 3-butoxy-4-chlorophenyl moiety is a key structural feature in some potent and selective

inhibitors of phosphodiesterase 4 (PDE4).[6][7] PDE4 is an enzyme that plays a crucial role in

regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second

messenger involved in inflammatory and immune responses.[8][9] Inhibition of PDE4 leads to

an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells

and mediators. This makes PDE4 an attractive therapeutic target for inflammatory diseases

such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[8][9]

Simplified Signaling Pathway of PDE4 Inhibition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27933955/
https://pubmed.ncbi.nlm.nih.gov/37150057/
https://pubmed.ncbi.nlm.nih.gov/37511275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380597/
https://pubmed.ncbi.nlm.nih.gov/37511275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Adenylate Cyclase

cAMP  Converts

ATP

  Stimulus

PDE4

  Substrate

Protein Kinase A
(PKA)

  Activates

Pro-inflammatory
Mediator Release  Suppresses

AMP  Hydrolyzes

Anti-inflammatory
Response

  Leads to

(3-Butoxy-4-chlorophenyl)
-based Inhibitor

  Inhibits

Click to download full resolution via product page

Figure 3: The role of PDE4 inhibition in modulating inflammatory responses.

The use of (3-Butoxy-4-chlorophenyl)boronic acid in the synthesis of novel PDE4 inhibitors

allows for the exploration of structure-activity relationships and the development of drug

candidates with improved potency, selectivity, and pharmacokinetic properties. The butoxy and

chloro substituents on the phenyl ring can be systematically varied to optimize binding to the

active site of the PDE4 enzyme.

Safety and Handling
(3-Butoxy-4-chlorophenyl)boronic acid should be handled with care in a well-ventilated area

or a fume hood. It is advisable to wear appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin

and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.
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This technical guide serves as a foundational resource for researchers and professionals

working with (3-Butoxy-4-chlorophenyl)boronic acid. By providing key data and

experimental context, it aims to facilitate its effective use in the advancement of chemical

synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b594712?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

